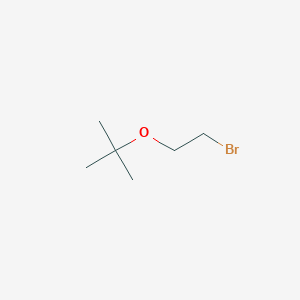

5-(tert-Butyl)-2-methylbenzoxazole

説明

5-(tert-Butyl)-2-methylbenzoxazole (5-t-BMB) is an organic compound belonging to the class of benzoxazoles. It is a colorless solid that is soluble in polar organic solvents. 5-t-BMB is used in the synthesis of various compounds, including drugs, and has a wide range of applications in scientific research.

科学的研究の応用

Optical Brightener

“5-(tert-Butyl)-2-methylbenzoxazole” is used as an optical brightener, which converts UV light into visible light . This property makes it useful in various applications where enhancing the appearance of color or brightness is desired.

Fluorescent Brightener

In addition to being an optical brightener, “5-(tert-Butyl)-2-methylbenzoxazole” is also used as a fluorescent brightener for thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating, and printing ink . This means it can emit light in the visible spectrum when exposed to ultraviolet radiation.

Energy Storage Compound

Catechols and their derivatives, such as “5-(tert-Butyl)-2-methylbenzoxazole”, attract great scientific interest due to the broad spectrum of their functional properties, including complexation, redox behavior, association ability, and antioxidant activity . Because of the low molecular mass and two-electron redox process, they are considered to be a promising energy storage compound in different types of electrochemical power sources, such as metal-ion batteries or redox flow batteries .

特性

IUPAC Name |

5-tert-butyl-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8-13-10-7-9(12(2,3)4)5-6-11(10)14-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUQIBNMAXABSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503795 | |

| Record name | 5-tert-Butyl-2-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40874-54-2 | |

| Record name | 5-tert-Butyl-2-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(-)-Bis[(S)-1-phenylethyl]amine hydrochloride](/img/structure/B1280086.png)